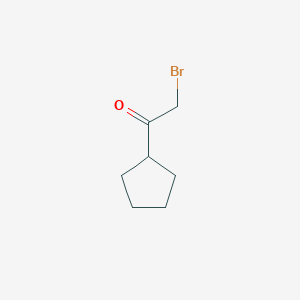

2-Bromo-1-cyclopentylethanone

Description

Context and Significance as a Synthetic Intermediate

2-Bromo-1-cyclopentylethanone serves as a crucial intermediate in various organic syntheses. Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bonded to the bromine, which is susceptible to nucleophilic attack. This dual reactivity allows for the sequential or sometimes simultaneous introduction of different functionalities, paving the way for the synthesis of diverse molecular architectures. cymitquimica.com

The compound is particularly valuable in the preparation of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. For instance, it can be used in reactions to form substituted thiazoles, a common motif in medicinal chemistry. Furthermore, its role as a precursor highlights its importance in the development of novel compounds with potential biological activities. cymitquimica.com The cyclopentyl ring also imparts specific steric and electronic properties to the molecule, influencing its reactivity and the properties of the resulting products.

Structural Features and Chemical Environment Pertaining to Reactivity

The chemical behavior of 2-Bromo-1-cyclopentylethanone is dictated by its distinct structural features. The molecule consists of a five-membered cyclopentyl ring attached to an ethanone (B97240) group, with a bromine atom at the alpha-position to the carbonyl group.

Key Structural Features:

Carbonyl Group (C=O): The ketone functional group is a primary site of reactivity. The carbon atom of the carbonyl is electrophilic and can be attacked by nucleophiles. Its presence also acidifies the alpha-protons, although in this case, the alpha-position is substituted with bromine.

α-Bromo Group: The bromine atom is a good leaving group, making the adjacent carbon atom highly susceptible to nucleophilic substitution reactions. cymitquimica.com This is a characteristic feature of α-haloketones.

Cyclopentyl Ring: This aliphatic ring influences the molecule's steric bulk and lipophilicity. It can affect the rate and outcome of reactions by sterically hindering the approach of reagents to the reactive centers.

The interplay between the electron-withdrawing carbonyl group and the bromine atom significantly enhances the electrophilicity of the α-carbon, making it a prime target for a wide range of nucleophiles. cymitquimica.com This electronic arrangement is central to the compound's utility as a synthetic intermediate.

Interactive Data Table: Physicochemical Properties of 2-Bromo-1-cyclopentylethanone

| Property | Value |

| Molecular Formula | C₇H₁₁BrO lookchem.com |

| Molecular Weight | 191.07 g/mol cymitquimica.com |

| CAS Number | 52423-62-8 nih.gov |

| Density | 1.435 g/cm³ lookchem.com |

| Boiling Point | 233 °C at 760 mmHg lookchem.com |

| Flash Point | 77.1 °C lookchem.com |

| XLogP3 | 2.3 lookchem.com |

| Hydrogen Bond Donor Count | 0 lookchem.com |

| Hydrogen Bond Acceptor Count | 1 lookchem.com |

| Rotatable Bond Count | 2 lookchem.com |

This data is compiled from various chemical databases and may represent predicted or experimental values.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-cyclopentylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQIZFMMQXIJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307099 | |

| Record name | 2-Bromo-1-cyclopentylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52423-62-8 | |

| Record name | 2-Bromo-1-cyclopentylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52423-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-cyclopentylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1 Cyclopentylethanone

Alpha-Halogenation of 1-Cyclopentylethanone (B41784)

The introduction of a bromine atom at the alpha-position to the carbonyl group of 1-cyclopentylethanone is the most direct method for synthesizing 2-bromo-1-cyclopentylethanone. This transformation can be achieved under both acidic and basic conditions, with each approach presenting distinct mechanistic features and synthetic considerations.

Acid-Catalyzed Bromination

Acid-catalyzed alpha-halogenation is a widely employed method for the synthesis of α-haloketones. openstax.orglibretexts.org The reaction typically involves treating the ketone with a halogen, such as bromine, in the presence of an acid catalyst. masterorganicchemistry.com

The mechanism of acid-catalyzed alpha-bromination proceeds through the formation of an enol intermediate. openstax.orglibretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which increases the acidity of the alpha-hydrogens. deanza.eduyoutube.com Subsequent deprotonation of an alpha-carbon by a weak base, such as the conjugate base of the acid or a solvent molecule, leads to the formation of a nucleophilic enol. masterorganicchemistry.comdeanza.edu This enol tautomer then readily attacks the electrophilic bromine molecule. masterorganicchemistry.comyoutube.com The resulting intermediate is then deprotonated to yield the final product, 2-bromo-1-cyclopentylethanone, and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org The formation of the enol is the slow, rate-determining step of the reaction. libretexts.orglibretexts.org

The acid-catalyzed halogenation of ketones is a typical α-substitution reaction that proceeds via the formation of an enol intermediate. openstax.org Evidence for this mechanism is supported by kinetic studies and the observation that the reaction rate is independent of the halogen concentration. openstax.orglibretexts.org

| Step | Description |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. libretexts.orgyoutube.com |

| 2 | Tautomerization to the enol form through deprotonation of the alpha-carbon. libretexts.orgmasterorganicchemistry.com |

| 3 | Nucleophilic attack of the enol's carbon-carbon double bond on a bromine molecule. masterorganicchemistry.comyoutube.com |

| 4 | Deprotonation of the resulting oxonium ion to yield the α-bromoketone and regenerate the acid catalyst. libretexts.org |

The choice of brominating agent and solvent significantly influences the outcome of the reaction. Elemental bromine (Br₂) is a common brominating agent used for this transformation. masterorganicchemistry.com Other sources of electrophilic bromine, such as N-bromosuccinimide (NBS), can also be employed. masterorganicchemistry.com

Acetic acid is a frequently used solvent for acid-catalyzed bromination reactions. libretexts.orglibretexts.orgpressbooks.pub It can also serve as the acid catalyst. deanza.eduyoutube.com Other acids, such as hydrobromic acid (HBr), can also be used to catalyze the reaction. masterorganicchemistry.com The use of bromine in chloroform (B151607) has also been reported as an effective method.

The reaction conditions, including the choice of solvent and brominating agent, are critical for achieving high yields and selectivity. For instance, the bromination of 1-(1-methylcyclopentyl)ethanone using bromine in chloroform at room temperature for 30 minutes, followed by a workup with sodium bicarbonate and sodium thiosulfate, has been reported to yield the corresponding α-bromo ketone in approximately 85% yield.

| Brominating Agent | Solvent | Catalyst | Reference(s) |

| Bromine (Br₂) | Acetic Acid | Acetic Acid / HBr | libretexts.orgmasterorganicchemistry.comlibretexts.org |

| Bromine (Br₂) | Chloroform | - | |

| N-Bromosuccinimide (NBS) | Not Specified | Iron(III) bromide | |

| Tetrabutylammonium tribromide (TBABr₃) | Not Specified | Not Specified |

Kinetic studies of acid-catalyzed halogenation of ketones have provided significant insights into the reaction mechanism. These studies have consistently shown that the reaction rate is first-order with respect to the ketone and first-order with respect to the acid catalyst, but zero-order with respect to the halogen. openstax.orglibretexts.orglibretexts.org This leads to the following rate law:

Rate = k[ketone][H⁺] openstax.orglibretexts.orglibretexts.org

This rate law indicates that the halogen is not involved in the rate-determining step of the reaction. openstax.orglibretexts.org The rate-limiting step is the acid-catalyzed formation of the enol intermediate. openstax.orglibretexts.orglibretexts.org This is further supported by the observation that the rates of chlorination, bromination, and iodination of a given ketone are all the same under acidic conditions. openstax.orglibretexts.org Additionally, the rate of deuterium (B1214612) exchange at the alpha-carbon is identical to the rate of halogenation, providing further evidence for a common enol intermediate. openstax.org The reaction is considered autocatalytic because the hydrogen bromide produced as a byproduct can also catalyze the enolization step. jove.com

Influence of Brominating Agents and Solvents (e.g., Bromine in Acetic Acid)

Base-Promoted Bromination

Alpha-halogenation of ketones can also be carried out under basic conditions. In this case, the reaction proceeds through an enolate intermediate. libretexts.org

A significant challenge in base-promoted alpha-halogenation is controlling the extent of halogenation. The introduction of an electron-withdrawing halogen atom at the alpha-position increases the acidity of the remaining alpha-hydrogens. libretexts.orgpressbooks.pub This makes the monohalogenated product more reactive towards enolization and subsequent halogenation than the starting ketone. libretexts.orgpressbooks.pub Consequently, base-promoted halogenation often leads to multiple halogenations, and in the case of methyl ketones, can result in the haloform reaction. pressbooks.pubwikipedia.org

Achieving selective monobromination under basic conditions is therefore difficult. libretexts.org The reaction tends to proceed until all alpha-hydrogens have been replaced by bromine. pressbooks.pubchemtube3d.com For the synthesis of a monobrominated product like 2-bromo-1-cyclopentylethanone, acid-catalyzed conditions are generally preferred as they favor the formation of the monosubstituted product. libretexts.orgpressbooks.pub Under acidic conditions, the introduction of the first halogen deactivates the carbonyl group towards further protonation, thus disfavoring subsequent halogenations. pressbooks.pub

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) stands out as a versatile and widely used reagent for the α-bromination of carbonyl compounds. wikipedia.org It is favored over molecular bromine as it offers more controlled and specific bromination, is a solid that is easier to handle, and does not produce hydrogen bromide (HBr) as a byproduct. wikipedia.orgacgpubs.org The synthesis of 2-Bromo-1-cyclopentylethanone can be effectively achieved through the bromination of its precursor, 1-cyclopentylethanone, using NBS.

Reaction Conditions and Catalysis (e.g., Microwave Irradiation, PTSA)

The efficiency of NBS-mediated α-bromination of ketones can be significantly enhanced through the use of catalysts and alternative energy sources like microwave irradiation. researchgate.net p-Toluenesulfonic acid (PTSA) has been identified as an effective catalyst for this transformation. researchgate.nettandfonline.com The combination of NBS and a catalytic amount of PTSA provides an efficient system for the selective α-bromination of ketones under mild conditions. tandfonline.com The acid catalyst facilitates the formation of the enol intermediate, which is the active nucleophile that reacts with the bromine source. masterorganicchemistry.com

Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating. researchgate.netresearchgate.net For instance, a highly efficient method for the selective monobromination of various carbonyl compounds using NBS and PTSA under microwave irradiation has been developed, with reactions often completing within 30 minutes. researchgate.net In some cases, microwave-assisted bromination with NBS can proceed efficiently even without a solvent or catalyst. researchgate.net

Table 1: Comparison of Reaction Conditions for α-Bromination

| Condition | Catalyst | Reaction Time | Key Advantages | Source(s) |

|---|---|---|---|---|

| Conventional Heating | p-Toluenesulfonic acid (PTSA) | Varies | Mild conditions, good yields | tandfonline.com |

| Microwave Irradiation | p-Toluenesulfonic acid (PTSA) | < 30 minutes | Highly efficient, rapid, high yield | researchgate.net |

| Microwave Irradiation | None (Catalyst-free) | Varies | Environmentally safe, economic | researchgate.net |

Regioselectivity and Substrate Scope in Carbonyl Alpha-Bromination

A critical aspect of the bromination of ketones is regioselectivity—the ability to direct the bromine atom to a specific position. In the case of 1-cyclopentylethanone, the desired outcome is α-bromination, the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group. NBS is a superior agent for achieving this selectively. acgpubs.org

The reaction mechanism under acidic catalysis involves the formation of an enol or enolate, which then acts as a nucleophile, attacking the electrophilic bromine of NBS. wikipedia.orgmasterorganicchemistry.com The regioselectivity is governed by the formation of the more stable enol intermediate. For aralkyl ketones, reaction conditions can be tuned to favor α-bromination over bromination of the aromatic ring. For example, using acidic aluminum oxide as a catalyst with NBS in methanol (B129727) preferentially yields the α-brominated product. nih.gov The choice of solvent can also dramatically influence regioselectivity; under solvent-free conditions, α-bromination is often the exclusive process, whereas in water, ring bromination can occur for certain activated aromatic ketones. researchgate.net

The substrate scope for NBS-mediated α-bromination is broad, encompassing a wide range of aliphatic and aromatic ketones. researchgate.net Various catalysts, including silica-supported reagents and Lewis acids, have been employed to modulate the reactivity and selectivity of NBS for different substrates. nih.gov

Emerging and Alternative Synthetic Routes

Beyond direct bromination of the ketone, alternative strategies for synthesizing α-bromo ketones like 2-Bromo-1-cyclopentylethanone are being developed, often focusing on different starting materials or more environmentally benign processes.

Bromination from Precursor Secondary Alcohols

A versatile, one-pot strategy involves the synthesis of α-bromo ketones directly from secondary alcohols. nih.govdeepdyve.comrsc.org This approach is advantageous as it combines two synthetic steps—oxidation of the alcohol to a ketone and subsequent α-bromination—into a single procedure.

One such method utilizes NBS to perform both the oxidation and bromination steps. nih.govorganic-chemistry.org The reaction proceeds through the initial oxidation of the secondary alcohol (e.g., 1-cyclopentylethanol) to the corresponding ketone (1-cyclopentylethanone), which is then brominated in situ by the same reagent to yield the final α-bromo ketone. nih.govorganic-chemistry.org This process avoids the isolation of the intermediate ketone and the use of toxic, corrosive bromine. nih.gov

Table 2: One-Pot Synthesis from Secondary Alcohols

| Reagent System | Starting Material | Key Transformation Steps | Advantages | Source(s) |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzylic Secondary Alcohols | 1. Oxidation of alcohol to ketone2. α-Bromination of in situ ketone | Metal-free, avoids toxic bromine | nih.gov |

| NH₄Br and Oxone | Secondary Alcohols | 1. Oxidation of alcohol2. Oxidative bromination of in situ ketone | Green protocol, uses cheap, non-toxic reagents | deepdyve.comrsc.org |

Oxidative Bromination Strategies

Oxidative bromination represents another alternative pathway. These methods generate the electrophilic bromine species in situ from a bromide source through the action of an oxidant. A notable example is the use of hydrogen peroxide to oxidize hydrobromic acid or bromine, which then brominates the ketone. google.com This approach boasts a near-100% atom utilization rate for bromine and produces water as the primary byproduct, making it an environmentally friendly option. google.com

Another green protocol employs ammonium (B1175870) bromide (NH₄Br) as the bromine source in conjunction with Oxone as the oxidant. deepdyve.comrsc.org This system can be used for the one-pot synthesis of α-bromo ketones from secondary alcohols, where the alcohol is first oxidized to the ketone, which is then subjected to oxidative bromination. deepdyve.comrsc.org

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 1 Cyclopentylethanone

Nucleophilic Substitution Reactions

2-Bromo-1-cyclopentylethanone, an α-haloketone, is a versatile intermediate in organic synthesis. cymitquimica.com Its reactivity is largely defined by the presence of two key functional groups: a carbonyl group and a bromine atom on the adjacent (alpha) carbon. This arrangement makes the compound susceptible to nucleophilic substitution reactions, where a nucleophile replaces the bromine atom. cymitquimica.comsavemyexams.com

Enhanced Reactivity Due to Alpha-Carbonyl Functionality

The reactivity of α-haloketones like 2-bromo-1-cyclopentylethanone in nucleophilic substitution reactions is significantly greater than that of corresponding alkyl halides. nih.gov This enhanced reactivity is attributed to the electron-withdrawing inductive effect of the adjacent carbonyl group. nih.govmdpi.com This effect polarizes the carbon-bromine bond, increasing the partial positive charge on the α-carbon and making it more susceptible to attack by nucleophiles. nih.govmdpi.com The more polar the carbon-halogen bond, the faster the reaction with a nucleophile. nih.gov

Several mechanistic theories explain this enhanced reactivity. One model suggests that the transition state involves an alignment of the forming and breaking bonds with the π-orbital of the carbonyl group, allowing for delocalization of the negative charge. cdnsciencepub.com Another theory posits that the interaction between the carbonyl group and the nucleophile is primarily electrostatic, and the high reactivity is due to a polarization interaction. cdnsciencepub.com

The presence of the carbonyl group also influences the stereochemistry of the reaction. While a normal SN2 transition state is generally accepted, the specific geometry and interactions are complex. cdnsciencepub.com

Table 1: Comparison of Reactivity in Nucleophilic Substitution

| Compound | Relative Reactivity | Reason for Reactivity |

| 2-Bromo-1-cyclopentylethanone | High | The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon. nih.govmdpi.com |

| Bromocyclopentane (B41573) | Low | Lacks the activating effect of an adjacent carbonyl group. |

Reactions with Oxygen-Centered Nucleophiles

2-Bromo-1-cyclopentylethanone readily reacts with oxygen-centered nucleophiles, such as hydroxide (B78521) ions and alkoxides. In these reactions, the nucleophilic oxygen atom attacks the electrophilic α-carbon, displacing the bromide ion and forming a new carbon-oxygen bond.

For instance, hydrolysis with an aqueous base like sodium hydroxide leads to the formation of 2-hydroxy-1-cyclopentylethanone. savemyexams.comsavemyexams.com This type of reaction, known as hydrolysis, is a fundamental transformation in organic chemistry. savemyexams.com The reaction is typically carried out by warming the reactants in an aqueous solution. savemyexams.com

Table 2: Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-1-cyclopentylethanone |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-1-cyclopentylethanone |

Reactions with Nitrogen-Centered Nucleophiles

Nitrogen-containing nucleophiles, such as ammonia (B1221849) and various amines, react with 2-bromo-1-cyclopentylethanone to yield a range of nitrogen-containing compounds. savemyexams.comlibretexts.org These reactions are crucial for the synthesis of biologically and pharmacologically important molecules. colab.ws

The reaction of 2-bromo-1-cyclopentylethanone with ammonia or primary amines is a direct route to α-amino ketones. colab.ws For example, treatment with ammonia results in the formation of 2-amino-1-cyclopentylethanone. The reaction proceeds via a nucleophilic attack of the nitrogen atom on the α-carbon, leading to the displacement of the bromide ion. youtube.com This method is a key step in the synthesis of many pharmaceutical compounds. google.com

2-Bromo-1-cyclopentylethanone is a valuable precursor for the synthesis of imidazole (B134444) derivatives, a class of heterocyclic compounds with diverse pharmacological properties. rasayanjournal.co.inresearchgate.net The synthesis often involves the reaction of the α-bromo ketone with a source of ammonia and an aldehyde, or with amidines. iiste.org For instance, condensation with an amidine can lead to the formation of a substituted imidazole ring. iiste.org Microwave-assisted synthesis has been shown to be an efficient method for preparing imidazole derivatives from α-bromo ketones, offering advantages such as shorter reaction times and cleaner reactions. rasayanjournal.co.in

Formation of Amino Ketones

Reactions with Sulfur-Centered Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiolate anions, are highly effective in nucleophilic substitution reactions with 2-bromo-1-cyclopentylethanone. msu.edu Sulfur is a powerful nucleophile, often more so than oxygen in equivalent structures. msu.edu

The reaction of 2-bromo-1-cyclopentylethanone with a thiol (R-SH) or a thiolate (R-S⁻) leads to the formation of a thioether (a sulfide). organic-chemistry.org This reaction proceeds through the typical SN2 mechanism, where the sulfur atom attacks the α-carbon and displaces the bromide ion. These reactions are valuable for creating carbon-sulfur bonds, which are present in numerous biologically active compounds and materials. organic-chemistry.org

Table 3: Reactions with Sulfur-Centered Nucleophiles

| Nucleophile | Reagent Example | Product Type |

| Thiol | Ethanethiol (CH₃CH₂SH) | Thioether |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | Thioether |

Kinetic and Mechanistic Studies of Substitution Pathways

The bromine atom in 2-bromo-1-cyclopentylethanone can be displaced by various nucleophiles. While specific kinetic data for this compound is not extensively documented in readily available literature, the reactivity of α-haloketones has been a subject of significant study. The rate of nucleophilic substitution is influenced by factors such as the nature of the nucleophile, the solvent, and the temperature.

Kinetic studies on analogous α-bromoketones often reveal a second-order rate law, consistent with an SN2 mechanism. masterorganicchemistry.com This implies that the rate of reaction depends on the concentrations of both the α-bromoketone and the nucleophile. masterorganicchemistry.com The transition state for this process involves the simultaneous formation of a new bond with the incoming nucleophile and the breaking of the carbon-bromine bond.

The electrophilicity of the carbonyl carbon can also play a role in the substitution mechanism. In some cases, initial attack at the carbonyl group can precede or influence the substitution at the α-carbon. However, for most strong nucleophiles, direct displacement of the bromide ion is the predominant pathway.

Elimination Reactions

The treatment of 2-bromo-1-cyclopentylethanone with a base can lead to the elimination of hydrogen bromide (HBr), a process known as dehydrobromination. This reaction is a common method for the synthesis of α,β-unsaturated ketones, in this case, 2-cyclopenten-1-one. mgscience.ac.in The reaction typically requires a base to abstract a proton from the carbon adjacent to the carbonyl group (the α'-position is not available in this specific molecule for dehydrobromination leading to a conjugated system).

The general transformation can be represented as follows:

C₅H₈(Br)C(=O)CH₂ + Base → C₅H₇C(=O)CH + H-Base⁺ + Br⁻

Various bases can be employed for this purpose, with the choice of base and reaction conditions influencing the yield and selectivity of the reaction. Common bases include tertiary amines like triethylamine, or stronger bases like potassium tert-butoxide. The reaction is often carried out in an organic solvent.

The dehydrobromination of 2-bromo-1-cyclopentylethanone typically proceeds through an E2 (bimolecular elimination) mechanism. mgscience.ac.iniitk.ac.in This mechanism is characterized by a single, concerted step where the base removes a proton and the leaving group (bromide) departs simultaneously. libretexts.org

A critical stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the proton being abstracted and the leaving group. numberanalytics.com This means that the H-C-C-Br dihedral angle must be approximately 180°. In the cyclopentane (B165970) ring, this conformational requirement dictates which proton can be removed. The molecule must adopt a conformation that allows for this specific geometric alignment for the elimination to occur efficiently. numberanalytics.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com

The preference for the anti-periplanar geometry arises from the optimal orbital overlap between the developing p-orbitals of the forming double bond. numberanalytics.com This concerted process avoids the formation of a high-energy carbocation intermediate that would be characteristic of an E1 reaction. iitk.ac.in

Dehydrobromination to α,β-Unsaturated Ketones

Reduction Reactions of the Carbonyl Group

The carbonyl group of 2-bromo-1-cyclopentylethanone can be selectively reduced to a hydroxyl group, yielding the corresponding 2-bromo-1-cyclopentylethanol. This transformation can be achieved using various reducing agents. wikipedia.orglibretexts.org

Commonly used reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reducing agent and is often preferred for its selectivity in reducing aldehydes and ketones in the presence of other functional groups. libretexts.orglibretexts.org LiAlH₄ is a much stronger reducing agent and will also readily reduce the carbonyl group. libretexts.orglibretexts.org

The general reaction is as follows:

C₅H₈(Br)C(=O)CH₂ + [H] → C₅H₈(Br)CH(OH)CH₂

The choice of reducing agent and reaction conditions is crucial to avoid competing reactions, such as the reduction of the carbon-bromine bond or subsequent elimination reactions of the resulting bromo-alcohol.

Table 1: Common Reducing Agents for Carbonyl Groups

| Reducing Agent | Formula | Relative Strength | Typical Solvents |

| Sodium Borohydride | NaBH₄ | Mild | Alcohols (e.g., Methanol (B129727), Ethanol) |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Ethers (e.g., Diethyl ether, THF) |

Oxidation Reactions

The oxidation of 2-bromo-1-cyclopentylethanone can theoretically proceed at either the carbonyl group or the carbon bearing the bromine atom. However, the oxidation of α-haloketones can be complex. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially cleave the molecule or lead to a mixture of products.

A potential, more controlled oxidation could involve the conversion of the ketone to a carboxylic acid derivative, though this would likely require specific reagents to avoid unwanted side reactions with the bromine atom. For instance, a Baeyer-Villiger oxidation could, in principle, insert an oxygen atom between the carbonyl carbon and the cyclopentyl ring to form an ester, which could then be hydrolyzed to a carboxylic acid. However, the presence of the α-bromo substituent could influence the regioselectivity and feasibility of such a reaction. More research would be needed to determine a reliable method for the selective oxidation of this compound.

Molecular Rearrangements

The reactivity of 2-bromo-1-cyclopentylethanone is notably characterized by its propensity to undergo molecular rearrangements, particularly under basic conditions. The most significant of these is the Favorskii rearrangement, a reaction of considerable utility in synthetic organic chemistry for the transformation of α-halo ketones.

The Favorskii rearrangement of cyclic α-halo ketones, such as 2-bromo-1-cyclopentylethanone, is a well-documented process that results in a ring contraction to yield a smaller carbocyclic system. wikipedia.orgnih.govadichemistry.com This reaction is typically initiated by a base, such as a hydroxide or alkoxide, and leads to the formation of carboxylic acid derivatives. wikipedia.orgslideshare.net

The generally accepted mechanism for the Favorskii rearrangement involves the initial abstraction of an acidic α'-proton (a proton on the carbon on the other side of the carbonyl group from the halogen) by a base to form an enolate. adichemistry.comslideshare.net This enolate then undergoes an intramolecular nucleophilic attack, displacing the bromide ion to form a bicyclic cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com The strained cyclopropanone ring is then cleaved by the nucleophilic attack of the base at the carbonyl carbon. adichemistry.com This ring-opening step typically proceeds in a manner that forms the more stable carbanion, which is subsequently protonated to yield the final ring-contracted product. adichemistry.com

In the case of 2-bromo-1-cyclopentylethanone, treatment with a base like sodium ethoxide would be expected to yield an ethyl cyclobutanecarboxylate. This transformation is analogous to the observed rearrangement of 2-chlorocyclohexanone, which upon treatment with sodium ethoxide, contracts to form ethyl cyclopentanecarboxylate. adichemistry.com

The following table outlines the expected Favorskii rearrangement of 2-bromo-1-cyclopentylethanone based on established principles and analogous reactions.

| Reactant | Reagent | Expected Major Product | Reaction Type |

| 2-Bromo-1-cyclopentylethanone | Sodium ethoxide | Ethyl cyclobutanecarboxylate | Favorskii Rearrangement (Ring Contraction) |

| 2-Bromo-1-cyclopentylethanone | Sodium hydroxide | Cyclobutanecarboxylic acid | Favorskii Rearrangement (Ring Contraction) |

It is important to note that if the α-halo ketone is non-enolizable (i.e., lacks α'-hydrogens), the rearrangement can proceed through an alternative pathway sometimes referred to as the quasi-Favorskii or pseudo-Favorskii rearrangement. wikipedia.orgadichemistry.com However, 2-bromo-1-cyclopentylethanone possesses α'-hydrogens and is thus expected to follow the standard cyclopropanone-mediated mechanism.

Synthetic Applications and Advanced Organic Transformations

A Fundamental Component in Complex Organic Synthesis

2-Bromo-1-cyclopentylethanone's utility as a building block stems from its bifunctional nature. The presence of a bromine atom, a good leaving group, facilitates nucleophilic substitution reactions, while the ketone group can undergo a variety of transformations. cymitquimica.com This dual reactivity allows for its incorporation into more complex molecular architectures, making it a key intermediate in multi-step synthetic sequences. cymitquimica.com

Construction of Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry, with applications ranging from medicinal chemistry to materials science. askpharmacy.netresearchgate.net 2-Bromo-1-cyclopentylethanone has proven to be a valuable precursor for the creation of several important heterocyclic scaffolds.

Oxazoles are a class of five-membered heterocyclic compounds that are present in numerous biologically active natural products and pharmaceutical agents. organic-chemistry.org The synthesis of oxazoles can be achieved through various methods, often involving the reaction of an α-haloketone with an amide. organic-chemistry.orgcaltech.edu In this context, 2-Bromo-1-cyclopentylethanone can serve as the α-haloketone component. For instance, a general and efficient method for the synthesis of 2,5-disubstituted oxazoles involves the reaction of α-bromoketones with primary amides. organic-chemistry.org

A notable approach involves a visible-light-promoted tandem oxidative cyclization of α-bromo ketones and amines, which offers a sustainable and transition-metal-free route to substituted oxazoles. organic-chemistry.org This highlights the potential for developing greener synthetic methodologies utilizing reagents like 2-Bromo-1-cyclopentylethanone.

Table 1: General Methods for Oxazole Synthesis Potentially Utilizing 2-Bromo-1-cyclopentylethanone

| Reaction Type | Key Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Dehydrative Cyclization | α-Bromoketone, Primary Amide | Heat | Substituted Oxazoles |

| Photocatalytic Cyclization | α-Bromoketone, Benzylamine | [Ru(bpy)₃]Cl₂, K₃PO₄, CCl₃Br, Visible Light | Substituted Oxazoles |

Benzofurans are another important class of heterocyclic compounds with a wide range of biological activities. researchgate.net Their synthesis often involves the cyclization of appropriately substituted precursors. organic-chemistry.org While direct examples of 2-Bromo-1-cyclopentylethanone in benzofuran (B130515) synthesis are not extensively documented in the provided results, the general strategies for benzofuran construction often rely on intermediates that can be derived from α-haloketones. For example, one common method involves the reaction of a salicylaldehyde (B1680747) or a 2-hydroxyacetophenone (B1195853) derivative with a reagent that can provide the remaining two carbons of the furan (B31954) ring. organic-chemistry.org

Another approach is the intramolecular C-O coupling of 2-gem-dibromovinylphenols, which can be followed by further functionalization. organic-chemistry.org The reactivity of 2-Bromo-1-cyclopentylethanone could be harnessed to create precursors for such cyclization reactions.

Lactones, or cyclic esters, are prevalent in natural products and are valuable synthetic targets. organic-chemistry.org The synthesis of lactones can be achieved through various oxidative cyclization methods. researchgate.net One strategy involves the Baeyer-Villiger oxidation of cyclic ketones. While this applies to the cyclopentanone (B42830) ring itself, the bromoacetyl group of 2-Bromo-1-cyclopentylethanone offers alternative synthetic routes. For example, the reaction of an α-bromoketone with a carboxylate could lead to an intermediate that, upon reduction and subsequent intramolecular cyclization, would yield a lactone.

Furthermore, "click" chemistry has been employed to functionalize lactones, starting from precursors like 3-chlorooxepan-2-one, which is synthesized via the Baeyer-Villiger oxidation of 2-chlorocyclohexanone. This highlights the versatility of halogenated cyclic compounds in the synthesis of complex lactone structures.

Synthesis of Benzofurans

Precursor in Medicinal Chemistry and Pharmaceutical Synthesis

The structural motifs present in 2-Bromo-1-cyclopentylethanone make it an attractive starting material in medicinal chemistry. cymitquimica.com The cyclopentyl group can be found in various biologically active molecules, and the reactive bromoacetyl group allows for the introduction of diverse functionalities. cymitquimica.com Halogenated compounds, in general, are crucial in the development of agrochemicals and pharmaceuticals. solubilityofthings.com

For instance, the related compound 2-Bromo-1-cyclopropylethanone is utilized in the synthesis of pyrrolo[2,1-f]purine-2,4-dione derivatives, which act as selective antagonists for human A3 adenosine (B11128) receptors, relevant for conditions like cancer and inflammation. This exemplifies how α-bromo ketones with cyclic substituents are valuable in constructing complex, biologically active heterocyclic systems.

Synthesis of Fine Chemicals and Agrochemicals

The application of 2-Bromo-1-cyclopentylethanone extends to the synthesis of fine chemicals and agrochemicals. solubilityofthings.com Many agrochemicals, including insecticides, herbicides, and fungicides, are based on heterocyclic structures. researchgate.net The ability of 2-Bromo-1-cyclopentylethanone to serve as a precursor to various heterocycles makes it a relevant building block in this industry.

The development of new agrochemicals often involves the synthesis of novel molecules or the modification of existing natural products. researchgate.net The reactivity of 2-Bromo-1-cyclopentylethanone allows for its incorporation into a variety of molecular frameworks, potentially leading to the discovery of new compounds with desirable biological activities for crop protection. researchgate.net

Functionalization through Organometallic Chemistry

Organometallic reagents are fundamental tools for carbon-carbon bond formation, offering a pathway to complex molecular architectures from simpler precursors.

Generation and Application of Grignard Reagents

The direct generation of a Grignard reagent from 2-Bromo-1-cyclopentylethanone by reaction with magnesium metal is not a feasible synthetic strategy. Grignard reagents are potent nucleophiles and strong bases. acs.org The presence of the electrophilic carbonyl group within the 2-Bromo-1-cyclopentylethanone molecule would lead to an immediate reaction with any Grignard reagent formed, causing self-destruction of the reagent. Grignard reagents are known to react with protic solvents and functional groups with acidic protons, and they readily add to carbonyl groups. acs.orgrsc.org Therefore, the ketone functionality makes the molecule incompatible with the conditions required for Grignard reagent formation. beilstein-journals.org

However, the structural components of 2-Bromo-1-cyclopentylethanone are central to various applications involving Grignard reagents. The typical approach involves the formation of a Grignard reagent from a compatible haloalkane, which is then reacted with a suitable carbonyl compound. For instance, cyclopentylmagnesium bromide can be prepared from bromocyclopentane (B41573) and magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the reagent. beilstein-journals.orgbeilstein-journals.orgrsc.org This Grignard reagent can then be applied in reactions to construct molecules with a cyclopentyl ketone motif.

The general application follows a well-established mechanism:

Nucleophilic Attack: The carbanion of the Grignard reagent (e.g., cyclopentylmagnesium bromide) attacks the electrophilic carbonyl carbon of an aldehyde or ester. rsc.org This step forms a new carbon-carbon bond and results in a tetrahedral magnesium alkoxide intermediate. rsc.org

Protonation: Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. rsc.org

The versatility of this approach is summarized in the table below, showcasing how Grignard reagents are used to synthesize different classes of alcohols from carbonyl compounds.

| Reactant for Grignard Reagent | Product Class |

| Formaldehyde | Primary (1°) Alcohols rsc.org |

| Other Aldehydes | Secondary (2°) Alcohols rsc.org |

| Ketones | Tertiary (3°) Alcohols rsc.org |

| Esters | Tertiary (3°) Alcohols (via double addition) acs.org |

| Carbon Dioxide | Carboxylic Acids acs.org |

This table illustrates the types of products obtained from the reaction of Grignard reagents with various carbonyl-containing electrophiles.

Catalytic and Photoredox Transformations

Modern synthetic methods increasingly rely on catalytic processes, including those driven by light, to achieve transformations under mild conditions. 2-Bromo-1-cyclopentylethanone, as an α-haloketone, is a suitable substrate for such reactions.

Photocatalytic Dehalogenation Mechanisms

Photocatalytic reductive dehalogenation provides a tin-free, mild method for removing the bromine atom from α-haloketones. nih.gov This transformation is typically achieved using a photosensitizer that, upon visible light irradiation, initiates a single-electron transfer (SET) process.

The general mechanism proceeds as follows:

Photoexcitation: A photocatalyst (PC), such as a ruthenium or iridium complex, or a metal-free organic dye, absorbs a photon of visible light, promoting it to an excited state (PC*).

Reductive Quenching: The excited photocatalyst (PC*) is reductively quenched by a sacrificial electron donor (e.g., a tertiary amine), generating a highly reducing radical anion of the photocatalyst (PC•−) and a radical cation of the donor. beilstein-journals.org

Dehalogenation: The radical anion (PC•−) transfers an electron to the α-haloketone substrate (R-X). This SET results in the cleavage of the carbon-halogen bond, producing a carbon-centered radical (R•) and a halide anion (X⁻).

Protonation/Chain Propagation: The resulting α-carbonyl radical can be protonated by a hydrogen source in the reaction medium to yield the dehalogenated ketone.

Recent research has highlighted various catalytic systems for this transformation. For example, thiaporphyrins have been shown to be highly effective catalysts for the red-light-mediated photoreductive dehalogenation of various α-halo ketones with high yields and low catalyst loading (0.1 mol%). beilstein-journals.org Another approach uses a dicyanopyrazine-derived chromophore (DPZ) as a photosensitizer in a dual organocatalytic system to achieve the dehalogenation of α-haloketones. rsc.org

| Photocatalyst System | Substrate Class | Key Features |

| Thiaporphyrins | α-Halo Ketones | Red-light mediated, 0.1 mol% catalyst loading, high yields. beilstein-journals.org |

| DPZ Photosensitizer / Chiral H-bonding catalyst | Cyclic and Acyclic α-Haloketones | Visible-light-driven, enantioselective protonation. rsc.org |

| Conjugated Nanoporous Polymer (B-BT) | α-Bromoacetophenones | Heterogeneous catalyst, visible light, quantitative conversion. rsc.org |

This table presents examples of photocatalytic systems used for the dehalogenation of α-haloketones and related derivatives.

Supramolecular Catalysis

Supramolecular catalysis utilizes non-covalent interactions within a host-guest assembly to control reactivity and selectivity, mimicking the active sites of enzymes. beilstein-journals.orgbhu.ac.in These systems use a confined environment to bind substrates, stabilize transition states, and facilitate specific chemical transformations. beilstein-journals.org

In the context of dehalogenation, supramolecular assemblies can act as nanoreactors. For instance, a supramolecular nanorod assembly has been successfully employed for the photocatalytic debromination of 2-bromo-1-phenylethanone derivatives, which are structurally similar to 2-Bromo-1-cyclopentylethanone. beilstein-journals.org In this system, the reaction takes place within the hydrophobic cavity of the assembly in an aqueous solution, leading to high yields and accelerated reaction times. beilstein-journals.org

The core principles of supramolecular catalysis involve:

Molecular Recognition: The host selectively binds the substrate through non-covalent interactions (e.g., hydrogen bonding, hydrophobic effects). bhu.ac.in

Confined Environment: The reaction occurs within the host's cavity, which can pre-organize the substrate for the desired reaction and shield it from undesirable side reactions. beilstein-journals.org

Transition State Stabilization: The host can be designed to bind the transition state of the reaction more strongly than the ground state, thereby lowering the activation energy. bhu.ac.in

This approach represents a sophisticated strategy for performing reactions like dehalogenation with enhanced efficiency and selectivity, often in environmentally benign solvents like water. beilstein-journals.org

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

In the ¹H NMR spectrum of 2-Bromo-1-cyclopentylethanone, the signals for the protons are expected in specific chemical shift (δ) regions, measured in parts per million (ppm). The methylene (B1212753) protons (-CH₂-) of the cyclopentyl ring would likely appear as a complex multiplet in the upfield region, typically between 1.5 and 2.0 ppm. The methine proton (-CH-) adjacent to the carbonyl group is expected to be deshielded and would appear further downfield. The most downfield signal would correspond to the methylene protons adjacent to the bromine atom (-CH₂Br), a result of the strong deshielding effect of the electronegative bromine. This signal is anticipated to be a singlet. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for 2-Bromo-1-cyclopentylethanone

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Cyclopentyl -CH₂- | ~1.5 - 2.0 | Multiplet | 8H |

| Cyclopentyl -CH- | ~3.0 - 3.5 | Multiplet | 1H |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the ketone is characteristically found in the most downfield region of the spectrum, often above 200 ppm. oregonstate.edu The carbon atom bonded to the bromine atom (-CH₂Br) would also be significantly downfield due to the halogen's electron-withdrawing nature. The carbons of the cyclopentyl ring would appear in the upfield aliphatic region. oregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for 2-Bromo-1-cyclopentylethanone

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | > 200 |

| Bromomethyl (-CH₂Br) | ~30 - 35 |

| Cyclopentyl -CH- | ~40 - 55 |

Note: Predicted values are based on typical chemical shift ranges for these carbon environments. oregonstate.edu

Proton (1H) NMR Spectral Analysis

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound. The molecular weight of 2-Bromo-1-cyclopentylethanone is 191.07 g/mol , with a monoisotopic mass of 189.99933 Da. nih.gov A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

When coupled with Gas Chromatography, MS allows for the separation of components in a mixture before their individual detection. For a pure sample of 2-Bromo-1-cyclopentylethanone, GC-MS would show a single chromatographic peak corresponding to the compound's retention time. The mass spectrum for this peak would display the molecular ion and various fragment ions. Expected fragmentation patterns include the loss of a bromine radical (•Br), the loss of the bromomethyl group (•CH₂Br), and cleavage of the cyclopentyl ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. For 2-Bromo-1-cyclopentylethanone, the most prominent and diagnostic absorption band would be the strong C=O stretching vibration of the ketone group, typically appearing in the range of 1700-1725 cm⁻¹. Other expected absorptions include the C-H stretching vibrations of the aliphatic cyclopentyl and methylene groups just below 3000 cm⁻¹, and the C-Br stretching vibration, which would appear in the fingerprint region at a lower wavenumber. researchgate.net

Table 3: Predicted IR Absorption Bands for 2-Bromo-1-cyclopentylethanone

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ketone) | ~1715 | Strong |

| C-H Stretch (Aliphatic) | ~2850-2960 | Medium to Strong |

Note: These are characteristic ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structural Elucidation

For 2-Bromo-1-cyclopentylethanone, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. It would reveal the exact conformation of the cyclopentyl ring and the spatial relationship between the carbonyl group and the bromine atom. However, obtaining a crystal suitable for X-ray diffraction can be challenging for many organic liquids or oils. bruker.com Currently, there is no publicly available crystal structure for 2-Bromo-1-cyclopentylethanone in crystallographic databases.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Properties

Theoretical studies, primarily employing quantum chemical methods, are instrumental in elucidating the electronic characteristics of 2-Bromo-1-cyclopentylethanone. These methods provide insights into how electrons are distributed within the molecule and how this distribution influences its stability and reactivity.

Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic behavior of molecules. For 2-Bromo-1-cyclopentylethanone, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern the molecule's reactivity.

The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons in a reaction. Conversely, the LUMO signifies the region most susceptible to accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In α-bromoketones like 2-Bromo-1-cyclopentylethanone, the presence of the bromine atom and the carbonyl group significantly influences the nature and energy of the FMOs. The electronegative oxygen and bromine atoms tend to lower the energy of the molecular orbitals. Computational analyses, such as those performed using Density Functional Theory (DFT), can precisely calculate these orbital energies. For instance, studies on similar α,β-unsaturated carbonyl compounds have utilized DFT methods to determine HOMO-LUMO energies and correlate them with the molecule's electronic properties. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for 2-Bromo-1-cyclopentylethanone (Illustrative Data)

| Parameter | Energy (eV) | Description |

| EHOMO | -9.85 | Energy of the Highest Occupied Molecular Orbital; associated with the lone pairs of the bromine and oxygen atoms. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; primarily localized on the carbonyl carbon and the α-carbon. |

| HOMO-LUMO Gap (ΔE) | 8.65 | Energy difference between HOMO and LUMO; indicative of the molecule's chemical stability. |

The distribution of electron density within 2-Bromo-1-cyclopentylethanone is non-uniform due to the presence of electronegative atoms. The bromine and oxygen atoms withdraw electron density from the adjacent carbon atoms, creating a polarized molecule. The carbonyl group, in particular, leads to a significant decrease in electron density around the oxygen atom. nih.gov This polarization is a key factor in the compound's reactivity. nih.gov

The carbon-bromine bond is polarized, with the α-carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. nih.govfiveable.me This enhanced electrophilicity is a hallmark of α-haloketones. nih.govfiveable.me Computational methods can generate molecular electrostatic potential (MEP) maps, which visually represent the electron density distribution and highlight regions of positive and negative electrostatic potential, thereby identifying likely sites for nucleophilic and electrophilic attack.

Molecular Orbital Theory Applications

Reaction Mechanism and Energy Profile Studies

Theoretical chemistry plays a vital role in mapping out the pathways of chemical reactions involving 2-Bromo-1-cyclopentylethanone. By calculating the energies of reactants, products, and intermediate structures, chemists can construct a detailed energy profile for a given reaction.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. wikipedia.org Identifying and characterizing the transition state is crucial for understanding the reaction mechanism. wikipedia.org For reactions involving 2-Bromo-1-cyclopentylethanone, such as nucleophilic substitution, computational methods can be used to locate the transition state structure on the potential energy surface.

Transition state theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state. wikipedia.org For example, in a nucleophilic substitution reaction at the α-carbon, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the carbon-bromine bond. The geometry and energy of this transition state are critical in determining the reaction's feasibility and rate.

The activation energy (Ea) is the minimum amount of energy required for a reaction to occur and corresponds to the energy difference between the reactants and the transition state. researchgate.net Quantum chemical calculations are frequently employed to predict activation energies for various reaction pathways. researchgate.net

For 2-Bromo-1-cyclopentylethanone, different reaction mechanisms, such as SN1 and SN2, will have distinct activation energies. The SN2 pathway, a single-step process, is often favored for α-haloketones in the presence of strong nucleophiles. researchgate.net Computational studies on similar systems have shown that the activation energy for the SN2 mechanism can be influenced by factors like solvent polarity and steric hindrance. researchgate.netfud.edu.ng

Table 2: Illustrative Calculated Activation Energies for Nucleophilic Substitution of 2-Bromo-1-cyclopentylethanone

| Reaction Pathway | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| SN2 | OH⁻ | Gas Phase | 18.5 |

| SN2 | OH⁻ | Water (Polar) | 22.1 |

| SN1 | - | Water (Polar) | 35.7 |

Note: This data is hypothetical and serves to illustrate the typical relative activation energies for SN1 and SN2 reactions of α-bromoketones as determined by computational methods. The values are based on general trends observed in the literature for similar compounds. researchgate.netfud.edu.ng

Transition State Characterization

Application of Quantum Chemical Methods

A variety of quantum chemical methods are applied to study molecules like 2-Bromo-1-cyclopentylethanone. Density Functional Theory (DFT) is a popular choice due to its balance of computational cost and accuracy. dergipark.org.tr The B3LYP functional, combined with a suitable basis set like 6-311++G(d,p), is commonly used for geometry optimization and the calculation of vibrational frequencies and electronic properties of halogenated organic compounds. dergipark.org.tr

These computational approaches allow for the prediction of various molecular properties, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. dergipark.org.tr Furthermore, theoretical vibrational analysis can aid in the assignment of bands in experimental infrared and Raman spectra. dergipark.org.tr Quantum-chemical analyses have also been successfully applied to understand the mechanism of nucleophilic substitution in bromo-organic compounds. researchgate.net

Hartree-Fock (HF) Theory

Prediction and Analysis of Stereoselectivity and Regioselectivity

Computational methods are invaluable for predicting and rationalizing the stereoselectivity and regioselectivity of reactions involving 2-bromo-1-cyclopentylethanone. The presence of a chiral center at the carbon bearing the cyclopentyl group and the reactive α-carbon next to the carbonyl group makes these predictions crucial for synthetic applications.

The reactivity of α-bromoketones is largely governed by the electrophilicity of the α-carbon and the stability of potential intermediates. fiveable.me DFT calculations can be employed to model the transition states of competing reaction pathways, allowing for the prediction of the major product. For instance, in reactions with nucleophiles, the attack can occur at the carbonyl carbon or at the α-carbon (S(_N)2 reaction). The regioselectivity will be determined by the relative activation energies of these pathways.

Furthermore, in reactions such as enantioconvergent cross-coupling, DFT can elucidate the mechanism and the origins of stereoselectivity. acs.org By modeling the interaction of the substrate with a chiral catalyst, researchers can determine the transition state structures leading to different stereoisomers. acs.org The energy difference between these diastereomeric transition states dictates the enantiomeric excess of the product. Factors influencing selectivity include steric hindrance from the cyclopentyl group and electronic interactions with the catalyst. fiveable.me Computational analysis can thus guide the selection of appropriate reaction conditions and chiral ligands to achieve desired stereochemical outcomes. acs.org

Q & A

Q. What methodologies validate the purity of 2-bromo-1-cyclopentylethanone for use in asymmetric catalysis?

- Methodological Answer : Combine chiral HPLC with Mosher ester derivatization to detect enantiomeric impurities. Kinetic resolution studies (e.g., using lipases) can quantify catalytic interference from trace contaminants. Purity thresholds (>99% by GC) must align with catalysis literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.